3'-Nitro-4'-methylvalerophenone
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Overview
Description
3’-Nitro-4’-methylvalerophenone is an organic compound with the molecular formula C12H15NO3. It is a nitro-substituted valerophenone derivative, characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-4’-methylvalerophenone typically involves the nitration of 4’-methylvalerophenone. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Nitration Reaction:
Industrial Production Methods
Industrial production of 3’-Nitro-4’-methylvalerophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to control the exothermic nitration reaction. The product is typically purified through recrystallization or distillation to achieve the desired purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3’-Nitro-4’-methylvalerophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Major Products Formed
Reduction: 3’-Amino-4’-methylvalerophenone.
Oxidation: 3’-Nitro-4’-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Nitro-4’-methylvalerophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Nitro-4’-methylvalerophenone involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of key enzymes, disruption of cellular processes, and induction of oxidative stress. The compound’s effects are mediated through its interaction with molecular targets such as proteins, nucleic acids, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
3-Nitroacetophenone: Similar in structure but lacks the valerophenone moiety.
4-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group.
3-Nitrobenzoic Acid: Contains a nitro group and a carboxylic acid group.
Uniqueness
3’-Nitro-4’-methylvalerophenone is unique due to the presence of both a nitro group and a valerophenone moiety. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-4-5-12(14)10-7-6-9(2)11(8-10)13(15)16/h6-8H,3-5H2,1-2H3 |
InChI Key |
JEPJRQSLPPDLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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